![molecular formula C7H9N3O4 B3350565 Pyrrole, 2,4-dinitro-1-isopropyl- CAS No. 2881-71-2](/img/structure/B3350565.png)
Pyrrole, 2,4-dinitro-1-isopropyl-
Overview
Description
Pyrrole is a simple aromatic ring compound with a five-membered ring structure containing one nitrogen atom . The 2,4-dinitro-1H-pyrrole is a derivative of pyrrole, which has nitro groups at the 2 and 4 positions .
Synthesis Analysis
While specific synthesis methods for “Pyrrole, 2,4-dinitro-1-isopropyl-” are not available, pyrrole derivatives can be synthesized through various methods. For instance, an efficient method for the synthesis of functionalized 2,3′-bipyrroles involves the cycloaddition of easily available acylethynylpyrroles with tosylmethylisocyanide (TosMIC) .Molecular Structure Analysis
The molecular structure of 2,4-dinitro-1H-pyrrole consists of a five-membered ring with alternating single and double bonds, two nitro groups at the 2 and 4 positions, and a hydrogen atom at the 1 position . The exact structure of “Pyrrole, 2,4-dinitro-1-isopropyl-” would include an isopropyl group, but the specific location of this group is not specified.Chemical Reactions Analysis
Pyrrole and its derivatives can participate in a variety of chemical reactions. For example, dehydrogenative syntheses of biazoles involve a “pre-join” approach for the dehydrogenative synthesis of biazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “Pyrrole, 2,4-dinitro-1-isopropyl-” would depend on its exact structure. For example, 2,4-dinitro-1H-pyrrole has a molecular formula of C4H3N3O4, an average mass of 157.084 Da, and a monoisotopic mass of 157.012360 Da .Mechanism of Action
Safety and Hazards
The safety and hazards associated with “Pyrrole, 2,4-dinitro-1-isopropyl-” would depend on its exact structure. As a general precaution, pyrrole and its derivatives should be handled with care, as they can be hazardous. For example, pyrrole is flammable, toxic if swallowed, causes serious eye damage, and is harmful if inhaled .
Future Directions
properties
IUPAC Name |
2,4-dinitro-1-propan-2-ylpyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-5(2)8-4-6(9(11)12)3-7(8)10(13)14/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTXQLIGBVJYKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=C1[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183003 | |
Record name | Pyrrole, 2,4-dinitro-1-isopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2881-71-2 | |
Record name | Pyrrole, 2,4-dinitro-1-isopropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002881712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrole, 2,4-dinitro-1-isopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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